molecular formula C17H16FN3O2 B6574790 1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1173073-34-1

1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B6574790
CAS No.: 1173073-34-1
M. Wt: 313.33 g/mol
InChI Key: SUYUPJIDGAIOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, otherwise known as 4-fluorobenzylidene-3-oxo-2,3,4,5-tetrahydroquinoline (4-FBQT), is an organic compound with a variety of applications in scientific research. 4-FBQT has been used as a ligand for transition metal complexes, a fluorescent dye, and a drug-like molecule. 4-FBQT has recently been the subject of many studies due to its ability to interact with enzymes and receptors in the body, making it a valuable tool for understanding biochemical and physiological processes.

Mechanism of Action

1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea acts as an inhibitor of enzymes and receptors in the body. It binds to enzymes and receptors, blocking their activity and preventing them from functioning normally. This compound also has the ability to bind to drugs and act as a drug delivery system.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of enzymes and receptors, leading to changes in cell signaling and gene expression. Additionally, this compound has been studied for its effects on drug binding and drug delivery.

Advantages and Limitations for Lab Experiments

The use of 1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea in lab experiments has a number of advantages. It is a relatively inexpensive compound and can be synthesized easily. Additionally, this compound can be used to study a variety of biochemical and physiological processes, making it a valuable tool for scientific research. However, there are some limitations to its use. This compound is not very stable and has a short shelf life, making it difficult to store for long periods of time. Additionally, this compound can be toxic in high concentrations, so it must be used with caution.

Future Directions

The potential future directions for 1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea research are vast. One potential direction is the study of its effects on drug binding and drug delivery. Additionally, this compound could be used to study the effects of enzyme and receptor inhibition on cell signaling and gene expression. This compound could also be used in the development of new drugs and drug delivery systems. Finally, this compound could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can be synthesized from 4-fluorobenzaldehyde and 2-amino-1,2,3,4-tetrahydroquinoline in a four-step process. First, 4-fluorobenzaldehyde is reacted with 2-amino-1,2,3,4-tetrahydroquinoline in the presence of a strong base, such as sodium hydroxide, to form 4-fluorobenzylidene-2-amino-1,2,3,4-tetrahydroquinoline. In the second step, 4-fluorobenzylidene-2-amino-1,2,3,4-tetrahydroquinoline is reacted with a strong oxidizing agent, such as potassium permanganate, to form 4-fluorobenzylidene-3-oxo-2,3,4,5-tetrahydroquinoline. In the third step, 4-fluorobenzylidene-3-oxo-2,3,4,5-tetrahydroquinoline is reacted with a strong acid, such as hydrochloric acid, to form the desired product, this compound. Finally, the product is purified by recrystallization.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has been used in a variety of scientific research applications. It has been used as a ligand for transition metal complexes, a fluorescent dye, and a drug-like molecule. This compound has been used in studies of enzyme and receptor interactions, as well as in the study of drug binding and drug delivery. Additionally, this compound is used in the study of cell signaling and gene expression.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-13-4-1-11(2-5-13)10-19-17(23)20-14-6-7-15-12(9-14)3-8-16(22)21-15/h1-2,4-7,9H,3,8,10H2,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYUPJIDGAIOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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